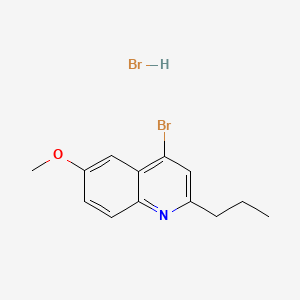

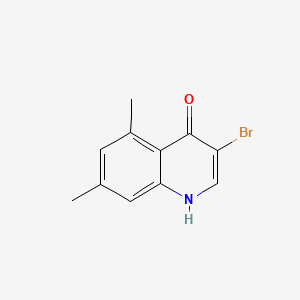

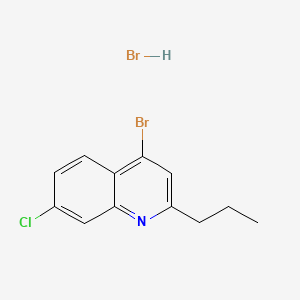

4-Bromo-6-methoxy-2-propylquinoline hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

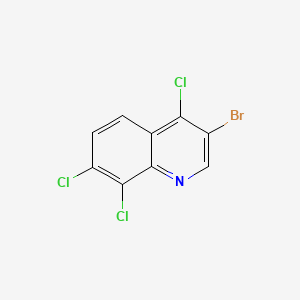

“4-Bromo-6-methoxy-2-propylquinoline hydrobromide” is a chemical compound with the empirical formula C13H14BrNO · HBr . Its molecular weight is 361.07 .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-methoxy-2-propylquinoline hydrobromide” can be represented by the SMILES stringBrC1=C(C=C(OC)C=C2)C2=NC(CCC)=C1.Br . Physical And Chemical Properties Analysis

“4-Bromo-6-methoxy-2-propylquinoline hydrobromide” is a solid compound . More detailed physical and chemical properties are not available in the resources .Applications De Recherche Scientifique

Synthesis and Biological Activity Exploration

- Brominated and Methoxy Quinolines Synthesis : Research on brominated quinolines and their methoxy derivatives often focuses on their synthesis for potential use in medicinal chemistry. For instance, studies on the synthesis of brominated 1,2,3,4-tetrahydroisoquinolines and methoxyquinolines explore their applications as inhibitors or for other biological activities. These compounds are synthesized through methods like Negishi-type coupling reactions or Skraup-type synthesis, suggesting a focus on creating novel compounds for biological evaluation (Baston, Palusczak, & Hartmann, 2000; Lamberth et al., 2014).

Chemical Structure and Analysis

- Chemical Structure Determination : The determination of chemical structures of new brominated and methoxy compounds involves comprehensive spectroscopic methods. Studies include analyzing bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, which are identified through HRMS and 2D NMR data. These methodologies are crucial for the identification and characterization of new compounds with potential scientific applications (Ma et al., 2007).

Antimicrobial and Antitumor Activities

- Biological Activities : Certain brominated and methoxy quinolines are studied for their antimicrobial and antitumor activities. For example, novel quinoline derivatives carrying 1,2,3-triazole moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research suggests the potential of brominated and methoxy quinoline compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Photodegradation and Environmental Stability

- Photodegradation Studies : Understanding the photodegradation products of brominated and methoxy quinoline derivatives is crucial for assessing their environmental stability and safety. Studies on photodegradation help in identifying the by-products and their potential impacts, highlighting the importance of such research in environmental sciences and pharmaceutical stability (Jiang, Song, Hang, & Zhang, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-6-methoxy-2-propylquinoline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO.BrH/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9;/h5-8H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXDWCVFWMPTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670855 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-2-propylquinoline hydrobromide | |

CAS RN |

1204811-54-0 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)

![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)